5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a tetrazolo[1,5-a]pyrimidine core with methoxyphenyl and thiophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions
Formation of Tetrazolo[1,5-a]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and azides under specific conditions.
Introduction of Substituents: The methoxyphenyl and thiophenyl groups can be introduced via nucleophilic substitution reactions using corresponding halides or other suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes . The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: This compound is used in photocatalytic applications and has similar thiophenyl substituents.
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: This compound is used as a hole-transporting material in perovskite solar cells and shares the methoxyphenyl group.
Uniqueness
5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is unique due to its combination of a tetrazolo[1,5-a]pyrimidine core with methoxyphenyl and thiophenyl substituents. This unique structure imparts specific electronic and steric properties that can be leveraged in various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H15N5OS |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H15N5OS/c1-21-11-6-4-10(5-7-11)12-9-13(14-3-2-8-22-14)20-15(16-12)17-18-19-20/h2-8,12-13H,9H2,1H3,(H,16,17,19) |
InChI Key |
AOLHYDHOXLBAOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N3C(=NN=N3)N2)C4=CC=CS4 |
Origin of Product |
United States |
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